molecular formula C18H22N2O4 B2964907 N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenoxypropanamide CAS No. 1903068-13-2

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenoxypropanamide

Cat. No.: B2964907
CAS No.: 1903068-13-2
M. Wt: 330.384
InChI Key: RXISYMGWQHAINU-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenoxypropanamide is a synthetic small molecule for research and development purposes. This compound features a 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine core, a scaffold observed in other biologically active molecules , linked to a phenoxypropanamide group via an ethyl chain. Its structural profile suggests potential as a key intermediate or tool compound for medicinal chemistry programs, particularly in the exploration of protein-ligand interactions and structure-activity relationships (SAR). Researchers can utilize this chemical in high-throughput screening assays, biochemical studies, and as a building block for the synthesis of more complex chemical entities. The product is provided with comprehensive analytical data to ensure identity and purity. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-13-11-16(23-3)12-17(21)20(13)10-9-19-18(22)14(2)24-15-7-5-4-6-8-15/h4-8,11-12,14H,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXISYMGWQHAINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C(C)OC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Ether Linkage Formation: The ether linkage is introduced by reacting the pyridinone intermediate with an appropriate alkyl halide under basic conditions.

    Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine or amide coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ether linkage or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new ether or amide derivatives.

Scientific Research Applications

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Structural Features

Key structural comparisons with similar compounds are summarized below:

Compound Name/ID Core Structure Key Substituents/Linkers Pharmacophore Features
N-[2-(4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenoxypropanamide 1,2-Dihydropyridinone Ethyl linker to phenoxypropanamide Phenoxy group may enhance lipophilicity; dihydropyridinone core for potential H-bonding
CPI-1205 (EZH2 inhibitor) Indole-carboxamide Trifluoroethyl-piperidine-ethyl linker to dihydropyridinone-methyl Trifluoroethyl group enhances metabolic stability; indole-carboxamide for EZH2 binding
3-(3-Chlorophenyl)-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]propanamide 1,2-Dihydropyridinone Ethyl linker to 3-chlorophenyl-propanamide Chlorophenyl group may influence target selectivity and solubility
Lirametostat (INN: EZH2 inhibitor) Indole-carboxamide Trifluoroethyl-piperidine-ethyl linker to dihydropyridinone-methyl Similar to CPI-1205; optimized for clinical use in B-cell lymphomas

Key Observations :

  • The dihydropyridinone core is conserved across analogues, suggesting its role in binding to enzymatic targets.
  • Substituents on the linker (e.g., phenoxy vs. trifluoroethyl-piperidine) critically influence pharmacokinetic properties. Phenoxy groups may reduce blood-brain barrier penetration compared to trifluoroethyl moieties .
  • Chlorophenyl () and trifluoroethyl () substituents modulate electronic and steric effects, impacting potency and selectivity.

Biological Activity

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenoxypropanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydropyridinone moiety and a phenoxypropanamide group. Its molecular formula is C15H17N3O3C_{15}H_{17}N_{3}O_{3}, with a molar mass of 273.31 g/mol. The IUPAC name is this compound.

Research indicates that this compound functions primarily as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) , a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 is involved in histone methylation, which plays a crucial role in gene silencing and has been implicated in various cancers. By inhibiting EZH2, the compound may reverse transcriptional silencing associated with malignancies, thereby exerting antitumor effects.

Antitumor Effects

In preclinical studies, this compound has demonstrated significant antitumor activity. For instance:

  • Xenograft Models : In a Karpas-422 xenograft model, the compound showed robust antitumor effects when administered at a dosage of 160 mg/kg twice daily (BID) .
  • IC50 Values : The compound exhibits a biochemical IC50 of 0.002μM0.002\,\mu M and a cellular EC50 of 0.032μM0.032\,\mu M, indicating high potency against EZH2 .

Clinical Trials

Currently, this compound is undergoing Phase I clinical trials. These trials aim to assess its safety, tolerability, and preliminary efficacy in humans .

Comparative Studies

Comparative studies with similar compounds have shown that modifications in the chemical structure can significantly alter biological activity. For example:

CompoundIC50 (μM)Mechanism
CPI-12050.002EZH2 Inhibition
Other AnaloguesVariesDifferent targets

Research Findings

Recent studies have focused on optimizing the chemical structure to enhance selectivity and potency against EZH2 while minimizing off-target effects. The ongoing research aims to better understand the pharmacodynamics and pharmacokinetics of this compound.

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires a stepwise approach:

  • Step 1: Use regioselective alkylation or amidation reactions to assemble the pyridinone and phenoxypropanamide moieties. For example, coupling 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine with 2-phenoxypropanoyl chloride via an ethylenediamine linker under anhydrous conditions (analogous to methods for pyridine derivatives in ) .
  • Step 2: Purify intermediates using flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials.
  • Step 3: Final purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity. Monitor yields at each step to identify bottlenecks .

Basic Question: What spectroscopic methods are most effective for confirming the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • 1H/13C NMR: Assign peaks for the pyridinone ring (e.g., characteristic downfield shifts for carbonyl groups at ~170 ppm in 13C NMR) and phenoxy protons (aromatic region at 6.5–7.5 ppm in 1H NMR). Compare with analogous compounds (e.g., reports δH 2.1–2.3 ppm for methyl groups in pyridinones) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • IR Spectroscopy: Validate carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹).

Advanced Question: How can computational chemistry approaches guide reaction design for derivatives of this compound?

Methodological Answer:
Integrate quantum chemical calculations and reaction path simulations:

  • Step 1: Use density functional theory (DFT) to model transition states and predict regioselectivity in alkylation/amidation steps (e.g., B3LYP/6-31G* basis set).
  • Step 2: Apply the ICReDD framework () to screen reaction conditions computationally. For example, simulate solvent effects (polar aprotic vs. protic) on reaction kinetics to prioritize experimental trials .
  • Step 3: Validate predictions with microfluidic reactors for rapid parameter optimization (e.g., temperature, catalyst loading).

Advanced Question: What strategies resolve discrepancies in biological activity data across in vitro assays?

Methodological Answer:
Address assay variability systematically:

  • Variable 1: Control cell line specificity (e.g., use isogenic cell pairs to isolate target effects).
  • Variable 2: Standardize compound solubility (e.g., pre-dissolve in DMSO at <0.1% v/v to avoid cytotoxicity).
  • Replication: Perform dose-response curves in triplicate across independent labs. Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) .

Basic Question: What chromatographic techniques are suitable for analyzing degradation products of this compound?

Methodological Answer:

  • HPLC-DAD/MS: Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Monitor UV absorbance at 254 nm (for aromatic moieties) and correlate with MS fragmentation patterns.
  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/alkaline conditions. Compare retention times and mass spectra to identify labile functional groups (e.g., ester or amide hydrolysis) .

Advanced Question: How can researchers investigate the reaction mechanism of this compound’s interaction with biological targets?

Methodological Answer:

  • Step 1: Perform molecular dynamics (MD) simulations to model ligand-protein binding (e.g., using GROMACS or AMBER). Focus on hydrogen bonding between the pyridinone carbonyl and active-site residues.
  • Step 2: Validate with mutagenesis studies (e.g., alanine scanning of predicted binding pockets).
  • Step 3: Use stopped-flow kinetics to measure binding constants (kₒₙ/kₒff) and compare with computational predictions .

Basic Question: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Screening: Test binary mixtures (e.g., ethanol/water, acetone/hexane) at varying ratios. Monitor solubility at 25°C and upon cooling to 4°C.
  • Criteria: Select solvents with high solubility at elevated temperatures and low solubility at room temperature. For example, ethyl acetate/hexane (1:3) may yield needle-like crystals suitable for X-ray diffraction .

Advanced Question: How can researchers design experiments to address contradictory data in stability studies?

Methodological Answer:

  • Controlled Variables: Isolate factors like humidity (use desiccators), oxygen exposure (argon atmosphere), or excipient interactions (e.g., in formulation matrices).
  • Analytical Triangulation: Combine DSC (thermal stability), TGA (decomposition profiles), and LC-MS to identify degradation pathways. For example, oxidative degradation of the phenoxy group may require antioxidant additives .

Advanced Question: What methodologies enable efficient scale-up from lab-scale synthesis to pilot production?

Methodological Answer:

  • Process Intensification: Use continuous-flow reactors to minimize batch-to-batch variability. Optimize residence time and mixing efficiency via computational fluid dynamics (CFD).
  • Quality-by-Design (QbD): Define critical quality attributes (CQAs) for intermediates (e.g., purity, particle size) and use design of experiments (DoE) to map parameter spaces (e.g., temperature, pressure) .

Advanced Question: How can in silico toxicology models predict off-target effects of this compound?

Methodological Answer:

  • Step 1: Use PASS Online or SwissADME to predict ADMET properties (e.g., cytochrome P450 inhibition, hERG channel binding).
  • Step 2: Train machine learning models on toxicity databases (e.g., Tox21) to flag structural alerts (e.g., the pyridinone moiety’s potential for reactive metabolite formation).
  • Step 3: Validate predictions with high-throughput in vitro assays (e.g., hepatocyte viability screens) .

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